molecular formula C5H7N3O B13572583 Pyrimidine, 4-hydroxy-2-methylamino-

Pyrimidine, 4-hydroxy-2-methylamino-

Cat. No.: B13572583
M. Wt: 125.13 g/mol
InChI Key: VOKFHTZUOARWFE-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Organic Synthesis

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and organic synthesis. Its significance stems from its presence in a vast array of biologically crucial molecules. Notably, the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA), are pyrimidine derivatives. This inherent biological role makes the pyrimidine nucleus a privileged structure in drug discovery, as its derivatives can readily interact with biological targets such as enzymes and receptors.

In the realm of medicinal chemistry, pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents. Their applications span from antibacterial and antifungal to antiviral, anticancer, and anti-inflammatory drugs. The versatility of the pyrimidine ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological activities.

From an organic synthesis perspective, the development of novel and efficient methods for the construction and modification of the pyrimidine core remains an active area of research. The synthesis of substituted pyrimidines often involves condensation reactions between a three-carbon unit and a compound containing an amidine moiety. Modern synthetic strategies focus on improving reaction efficiency, regioselectivity, and functional group tolerance, often employing multicomponent reactions and advanced catalytic systems.

Overview of Structural Classes and Biological Relevance of Substituted Pyrimidines

Substituted pyrimidines can be broadly categorized based on the nature and position of their substituents, which in turn dictates their biological relevance. Some of the key structural classes include:

Aminopyrimidines: The presence of an amino group is a common feature in many biologically active pyrimidines. These compounds are known to exhibit a wide spectrum of activities, including antimicrobial, anticancer, and kinase inhibitory effects. The position of the amino group significantly influences the biological activity.

Hydroxypyrimidines: These derivatives can exist in tautomeric forms, as either hydroxy- or oxo-pyrimidines (pyrimidinones). This tautomerism can be crucial for their interaction with biological targets. Hydroxypyrimidines are found in various natural products and are precursors for the synthesis of other important derivatives.

Halogenated Pyrimidines: The introduction of halogen atoms can modulate the lipophilicity and metabolic stability of pyrimidine derivatives. Fluorinated pyrimidines, such as 5-fluorouracil, are a well-established class of anticancer agents.

Fused Pyrimidines: The fusion of the pyrimidine ring with other heterocyclic systems, such as purines and pteridines, gives rise to compounds with profound biological importance, including roles in cellular signaling and as cofactors for enzymes.

The biological relevance of these classes is vast. For instance, the dihydropyrimidine (B8664642) core is found in a class of calcium channel blockers used to treat hypertension. Pyrimidine-based drugs are also utilized as antivirals, targeting viral enzymes essential for replication. The ongoing exploration of substituted pyrimidines continues to yield new therapeutic leads for a multitude of diseases.

Contextual Placement of Pyrimidine, 4-hydroxy-2-methylamino- within Pyrimidine Chemistry

While extensive research on this specific molecule is not widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Therefore, "Pyrimidine, 4-hydroxy-2-methylamino-" can be considered a valuable building block or a lead compound for the synthesis of more complex molecules with potential therapeutic applications. Its study can provide insights into the structure-activity relationships of related pyrimidine derivatives.

Chemical and Physical Properties of Pyrimidine Derivatives

The following table outlines some of the key chemical and physical properties of "Pyrimidine, 4-hydroxy-2-methylamino-" and a closely related compound for comparative context.

PropertyPyrimidine, 4-hydroxy-2-methylamino-2-Amino-4-hydroxy-6-methylpyrimidine
Molecular Formula C₅H₇N₃OC₅H₇N₃O
Molecular Weight 125.13 g/mol 125.13 g/mol
Appearance Not specifiedPowder
Melting Point Not specified>300 °C
SMILES CNc1cc(O)nc(n1)Cc1cc(O)nc(N)n1
InChI Key Not specifiedKWXIPEYKZKIAKR-UHFFFAOYSA-N

Tautomerism in 4-Hydroxypyrimidines

A significant chemical feature of 4-hydroxypyrimidines, including "Pyrimidine, 4-hydroxy-2-methylamino-", is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For 4-hydroxypyrimidines, the main equilibrium is between the enol form (4-hydroxypyrimidine) and the keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one). researchgate.net

The relative stability of these tautomers can be influenced by the solvent and the presence of other substituents on the pyrimidine ring. nih.gov In many cases, the keto form is the more stable tautomer. researchgate.net This tautomeric equilibrium is crucial as it can affect the molecule's hydrogen bonding capabilities, aromaticity, and ultimately its interaction with biological macromolecules.

Synthesis of Substituted Pyrimidines

The synthesis of substituted pyrimidines like "Pyrimidine, 4-hydroxy-2-methylamino-" can be approached through various established synthetic routes in organic chemistry. A common and versatile method is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

For the synthesis of a 2,4-disubstituted pyrimidine, a general approach would involve the reaction of a β-keto ester with an appropriate amidine. In the case of "Pyrimidine, 4-hydroxy-2-methylamino-", the starting materials could potentially be a derivative of acetoacetic ester and N-methylguanidine or a similar amidine derivative. The reaction is typically carried out under basic conditions.

Biological and Physiological Research Findings

Direct and extensive biological or physiological studies on "Pyrimidine, 4-hydroxy-2-methylamino-" are limited in the current scientific literature. However, the structural features of this compound are present in molecules that have been investigated for various biological activities.

The pyrimidine core is a well-known pharmacophore, and the presence of amino and hydroxyl groups can impart a range of biological effects. For instance, many kinase inhibitors feature an aminopyrimidine scaffold, which is crucial for their binding to the ATP-binding site of kinases. The 4-hydroxy group can participate in hydrogen bonding interactions with biological targets.

Given the prevalence of the aminopyrimidine and hydroxypyrimidine motifs in medicinal chemistry, it is plausible that "Pyrimidine, 4-hydroxy-2-methylamino-" could serve as a scaffold or a starting point for the development of new therapeutic agents. Further research would be necessary to elucidate its specific biological activities and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5-7-3-2-4(9)8-5/h2-3H,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKFHTZUOARWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Hydroxypyrimidine (B43898) Scaffolds

The construction of the 4-hydroxypyrimidine framework is a well-established area of organic synthesis, with several reliable methods for ring formation and subsequent modification.

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The most prevalent and versatile method for synthesizing the pyrimidine ring is through the cyclocondensation of a three-carbon component with a compound containing an N-C-N unit. nih.gov A classic and widely employed approach for generating 4-hydroxypyrimidine scaffolds is the reaction between a β-ketoester and an amidine. google.com This method, often referred to as the Principal Synthesis, provides a direct route to a variety of substituted 4-hydroxypyrimidines.

The general mechanism involves the initial reaction of the amidine with the keto group of the β-ketoester, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Table 1: Common Reagents for 4-Hydroxypyrimidine Synthesis via Cyclocondensation

1,3-Dicarbonyl ComponentN-C-N ComponentResulting Scaffold
Ethyl acetoacetate (B1235776)Guanidine2-Amino-6-methyl-4-hydroxypyrimidine
Diethyl malonateUreaBarbituric acid (a pyrimidine derivative)
AcetylacetoneFormamidine4,6-Dimethylpyrimidine

This table provides examples of common starting materials for the synthesis of various pyrimidine scaffolds.

Post-Cyclization Functionalization Strategies

Once the 4-hydroxypyrimidine ring is formed, its chemical reactivity allows for a range of functionalization reactions. The electronic nature of the pyrimidine ring, with its electron-deficient character, dictates the regioselectivity of these transformations. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of activating groups, such as the hydroxyl and amino moieties, further influences the reactivity and orientation of incoming electrophiles.

Targeted Synthesis of Pyrimidine, 4-hydroxy-2-methylamino-

The synthesis of the specific compound, Pyrimidine, 4-hydroxy-2-methylamino-, follows the general principles of pyrimidine ring formation, utilizing appropriately substituted precursors.

Precursor Selection and Reaction Conditions

The most direct and logical approach for the synthesis of Pyrimidine, 4-hydroxy-2-methylamino- is the cyclocondensation reaction between methylguanidine (B1195345) and a β-ketoester , such as ethyl acetoacetate .

In this reaction, methylguanidine serves as the N-C-N fragment, providing the 2-methylamino group. Ethyl acetoacetate acts as the three-carbon building block, which, upon cyclization, will form the 4-hydroxy-6-methylpyrimidine (B44548) core. The reaction is typically conducted in the presence of a strong base like sodium ethoxide in ethanol, with heating to drive the condensation and cyclization to completion.

Reaction Scheme:

While specific, detailed experimental procedures for this exact transformation are varied in the literature, the general conditions for similar pyrimidine syntheses are well-documented.

Table 2: Typical Reaction Parameters for the Synthesis of 2-Substituted-4-Hydroxypyrimidines

ParameterTypical Condition
Base Sodium ethoxide, Sodium methoxide
Solvent Ethanol, Methanol
Temperature Reflux
Reaction Time Several hours

This table outlines the general conditions for the cyclocondensation reaction to form 4-hydroxypyrimidine scaffolds.

Regioselectivity and Stereochemical Considerations in Synthesis

For the synthesis of Pyrimidine, 4-hydroxy-2-methylamino- from symmetrical precursors like ethyl acetoacetate, regioselectivity is not a primary concern as only one constitutional isomer can be formed. The reaction of the amidine functionality of methylguanidine can occur at either carbonyl group of the β-ketoester, but subsequent cyclization leads to the same product.

In cases where an unsymmetrical β-dicarbonyl compound is employed, the potential for the formation of regioisomers exists. The regiochemical outcome can be influenced by the steric and electronic properties of the substituents on the dicarbonyl component and the reaction conditions employed. However, for the target molecule, this is not a complicating factor.

As "Pyrimidine, 4-hydroxy-2-methylamino-" is an achiral molecule, there are no stereochemical considerations in its synthesis.

Derivatization Strategies of Pyrimidine, 4-hydroxy-2-methylamino-

The presence of multiple reactive sites in Pyrimidine, 4-hydroxy-2-methylamino-—the hydroxyl group, the methylamino group, and the pyrimidine ring itself—allows for a variety of derivatization strategies to modify its structure and properties.

The 4-hydroxy group of the pyrimidine can exist in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This ambident nucleophilic character can lead to both O- and N-alkylation and acylation products, with the reaction outcome often dependent on the specific reagents and conditions.

O-Alkylation and O-Acylation: The hydroxyl group can undergo O-alkylation with alkyl halides in the presence of a base. Similarly, O-acylation can be achieved using acyl chlorides or anhydrides. The choice of solvent and counter-ion can influence the ratio of O- to N-alkylation, with harder alkylating agents and conditions favoring O-alkylation.

N-Alkylation and N-Acylation: The exocyclic methylamino group can also be a site for further functionalization. N-alkylation and N-acylation are possible, leading to derivatives with modified properties.

Electrophilic Substitution on the Pyrimidine Ring: As with other 4-hydroxypyrimidine systems, electrophilic substitution is expected to occur at the C-5 position. Halogenation, for instance, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would likely introduce a halogen atom at this position.

Table 3: Potential Derivatization Reactions of Pyrimidine, 4-hydroxy-2-methylamino-

Reaction TypeReagent ExamplePotential Product
O-Alkylation Methyl iodide4-Methoxy-2-methylaminopyrimidine
O-Acylation Acetyl chloride4-Acetoxy-2-methylaminopyrimidine
N-Acylation Acetic anhydride2-(N-Methylacetamido)-4-hydroxypyrimidine
Halogenation N-Bromosuccinimide5-Bromo-4-hydroxy-2-methylaminopyrimidine

This table illustrates some of the potential derivatization strategies for the title compound.

Chemical Modification at the Hydroxy Group

The 4-hydroxy group of the pyrimidine exists in tautomeric equilibrium with its keto form (a pyrimidinone). The oxygen atom can act as a nucleophile, particularly after deprotonation, enabling reactions such as alkylation, acylation, and phosphorylation.

O-Alkylation: The hydroxyl group can be alkylated to form O-alkyl derivatives. This reaction is typically carried out by treating the pyrimidine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). The base deprotonates the hydroxyl group, forming a more nucleophilic pyrimidinolate anion, which then attacks the alkyl halide. The choice of solvent and reaction conditions can be crucial for achieving selectivity, as competition with N-alkylation is possible. nih.gov Studies on similar 4(1H)-pyrimidinones have shown that solvents like acetone (B3395972) or acetonitrile (B52724) are effective for this transformation, with reaction times ranging from 30 minutes to several hours under reflux. nih.gov The nature of the leaving group on the alkylating agent also influences reactivity, with iodides being more reactive than bromides. nih.gov

O-Acylation and O-Sulfonylation: Acylation and sulfonylation at the oxygen atom are important transformations. Research on related 2-amino-4-hydroxypyrimidines has shown that O-acylation can be achieved using sterically demanding acyl halides, such as pivaloyl chloride or aroyl halides. rsc.org The steric bulk of the acylating agent appears to favor reaction at the less hindered oxygen atom over the exocyclic amino group. Similarly, O-sulfonylation is readily accomplished with arylsulfonyl halides. rsc.org

O-Phosphorylation: The hydroxyl group can also be converted into a phosphate (B84403) ester. The reaction of 2-alkylamino-4-hydroxypyrimidines with various phosphorochloridates and phosphorochloridothioates leads to the formation of the corresponding O-phosphoryl derivatives. rsc.org This modification is particularly relevant in the context of bioisosterism and prodrug strategies in medicinal chemistry.

Table 1: Examples of Chemical Modifications at the Hydroxy Group The following table is based on reactions reported for structurally similar 2-amino-4-hydroxypyrimidine systems.

Reaction Type Reagent Conditions Product Type Yield Reference(s)
O-Alkylation Alkyl Iodide K₂CO₃, Acetone, Reflux 4-Alkoxy-2-methylaminopyrimidine 85-98% nih.gov
O-Acylation Pivaloyl Chloride Pyridine 4-Pivaloyloxy-2-methylaminopyrimidine Good rsc.org
O-Sulfonylation Arylsulfonyl Halide Base 4-(Arylsulfonyloxy)-2-methylaminopyrimidine Good rsc.org
O-Phosphorylation Diethyl phosphorochloridate Base 4-(Diethoxyphosphoryloxy)-2-methylaminopyrimidine Good rsc.org

Chemical Modification at the Methylamino Group

The exocyclic methylamino group provides another key site for functionalization, primarily through reactions at the nitrogen atom. These include acylation and, notably, the Dimroth rearrangement.

N-Acylation: While O-acylation is favored by bulky reagents, modification of the exocyclic amino group is also possible. N-acylation involves the formation of an amide bond and can be achieved using various acylating agents under specific conditions that favor reaction at the nitrogen atom.

Dimroth Rearrangement: A characteristic reaction of 1-alkyl-2-iminopyrimidines is the Dimroth rearrangement, which involves the isomerization of the heterocyclic ring. nih.govwikipedia.org If the methyl group of the 2-methylamino substituent is instead located on the endocyclic N1 nitrogen (forming 1-methyl-2-imino-1,2-dihydropyrimidin-4-one, an isomer of the title compound), it can undergo this rearrangement. The process typically occurs under neutral, acidic, or basic conditions and involves the opening of the pyrimidine ring followed by rotation and re-closure, effectively exchanging the endocyclic N1-methyl group with the exocyclic imino group. nih.gov For the title compound itself, while not a direct rearrangement, reactions that proceed via an intermediate where the exocyclic nitrogen becomes part of the ring system would fall under this category of transformation. The rate of this rearrangement is highly dependent on pH and the substitution pattern on the pyrimidine ring. nih.govrsc.org

Selective N-Alkylation: Direct alkylation of the exocyclic amino group can be challenging due to the higher basicity and nucleophilicity of the endocyclic ring nitrogens. However, specific catalytic systems have been developed to achieve regioselective N-alkylation of 2-aminopyrimidines. For instance, iridium-catalyzed reactions using alcohols as alkylating agents have shown high selectivity for the exocyclic amino group. rsc.org

Table 2: Examples of Chemical Modifications at the Methylamino Group The following table includes reactions reported for 2-aminopyrimidine (B69317) systems.

Reaction Type Reagent/Condition Description Product Type Reference(s)
Selective N-Alkylation Alcohol, [Cp*IrCl₂]₂/NaOH Direct alkylation of the exocyclic amino group. 4-Hydroxy-2-(N-alkyl-N-methylamino)pyrimidine rsc.org
Dimroth Rearrangement Heat, Acid or Base Isomerization via ring-opening and closing (applicable to N1-alkylated isomers). 2-Alkylamino-pyrimidine derivative nih.govrsc.org

Modifications to the Pyrimidine Ring System

The pyrimidine ring itself can undergo substitution reactions, most commonly at the C5 position, which is activated by the electron-donating amino and hydroxyl groups.

Halogenation: The C5 position of 2-amino-4-hydroxypyrimidine is susceptible to electrophilic halogenation. Reactions with chlorine or bromine, often conducted in aqueous solutions or in the presence of a mild base like calcium carbonate, can introduce a halogen atom at this position. google.com This provides a synthetically useful handle for further functionalization, such as cross-coupling reactions.

C5-Functionalization: Beyond halogenation, the C5 position can be modified in various ways. For example, it can undergo nitrosation, coupling with diazonium salts, and other electrophilic substitutions. These modifications allow for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the pyrimidine scaffold. rsc.org

Table 3: Examples of Modifications to the Pyrimidine Ring System The following table is based on reactions reported for the 2-amino-4-hydroxypyrimidine core.

Reaction Type Reagent Position Product Type Reference(s)
Bromination Bromine (Br₂) C5 5-Bromo-4-hydroxy-2-methylaminopyrimidine google.com
Chlorination Chlorine (Cl₂) C5 5-Chloro-4-hydroxy-2-methylaminopyrimidine google.com

Reaction Mechanisms and Kinetics

Mechanism of O-Alkylation: The O-alkylation of 4-hydroxy-2-methylaminopyrimidine follows a nucleophilic substitution mechanism, likely SN2. The reaction is initiated by a base (e.g., K₂CO₃) abstracting the proton from the 4-hydroxy group. This generates a pyrimidinolate anion, which is a potent nucleophile due to the negative charge on the oxygen atom. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the O-alkylated product. nih.gov The reaction rate is dependent on the concentration of both the pyrimidinolate anion and the alkylating agent, as well as the nature of the solvent and the leaving group.

Mechanism of the Dimroth Rearrangement: The mechanism of the Dimroth rearrangement is well-studied and depends on the pH of the medium. nih.gov

In basic conditions: A hydroxide (B78521) ion attacks the electron-deficient C4 position of the N1-alkylated iminopyrimidine tautomer. This initiates a ring-opening to form an N-substituted ureido intermediate. Rotation around the C-N single bond followed by ring-closure (intramolecular nucleophilic attack of the terminal amine onto the carbonyl group) and subsequent dehydration yields the rearranged 2-alkylaminopyrimidine product. researchgate.net

In acidic conditions: The process begins with protonation of a ring nitrogen. A water molecule then attacks the C2 position, leading to a tetrahedral intermediate. Subsequent ring-opening, bond rotation, and re-cyclization lead to the thermodynamically more stable product. nih.gov

The kinetics of the rearrangement are influenced by steric and electronic factors of the substituents on the ring. Electron-withdrawing groups can accelerate the initial nucleophilic attack and facilitate the rearrangement. nih.gov

Mechanism of Electrophilic Substitution: Halogenation at the C5 position proceeds via a typical electrophilic aromatic substitution mechanism. The pyrimidine ring, activated by the electron-donating amino and hydroxyl groups, acts as a nucleophile. The electrophile (e.g., Br⁺ from Br₂) is attacked by the electron-rich C5 carbon, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The final step involves the loss of a proton (H⁺) from the C5 position, which is removed by a base (like water or carbonate), restoring the aromaticity of the ring and yielding the 5-halogenated product.

Molecular Interactions and Biochemical Pathways in Vitro and Theoretical

Investigation of Biochemical Target Interactions

Enzyme Binding and Inhibition Studies (Cell-free Systems)

The potential for Pyrimidine (B1678525), 4-hydroxy-2-methylamino- to act as an enzyme inhibitor has not been specifically documented. However, studies on structurally related 2-aminopyrimidine (B69317) derivatives suggest that this class of compounds can exhibit inhibitory activity against various enzymes. For instance, certain 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to suppress nitric oxide production, with IC50 values ranging from 2 µM to 36 µM. In contrast, their 2-amino-4,6-dihydroxypyrimidine (B16511) analogs did not show significant inhibitory activity in the same assay. This highlights the critical role of the substituent pattern on the pyrimidine ring in determining biological activity.

Future research to determine the enzyme binding and inhibition profile of Pyrimidine, 4-hydroxy-2-methylamino- would typically involve screening against a panel of enzymes. Should any significant inhibition be observed, detailed kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency through parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Hypothetical Enzyme Inhibition Data for Pyrimidine, 4-hydroxy-2-methylamino-

Enzyme Target Inhibition Constant (Ki) IC50 Type of Inhibition
Not Determined Not Determined Not Determined Not Determined

Receptor Interaction Studies (Ligand Binding Assays)

Specific data from ligand binding assays for Pyrimidine, 4-hydroxy-2-methylamino- are not available in the current body of scientific literature. The affinity of a compound for a specific receptor is typically quantified by its dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium.

Studies on other pyrimidine-containing structures have demonstrated their potential to interact with various receptors. For example, aminopyrimidine-bearing carbohydrate receptors have been shown to have improved binding affinity for glycosides compared to their aminopyridine counterparts. This suggests that the pyrimidine core can be a key structural feature for molecular recognition at receptor binding sites. To ascertain the receptor interaction profile of Pyrimidine, 4-hydroxy-2-methylamino-, radioligand binding assays or other biophysical techniques such as surface plasmon resonance (SPR) would be necessary.

Hypothetical Receptor Binding Affinity for Pyrimidine, 4-hydroxy-2-methylamino-

Receptor Target Dissociation Constant (Kd) Assay Type
Not Determined Not Determined Not Determined

Protein-Ligand Complex Formation Analysis

There is no published research on the formation of protein-ligand complexes involving Pyrimidine, 4-hydroxy-2-methylamino-. The analysis of such complexes, typically through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, provides valuable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that govern binding. Computational methods, such as molecular docking and molecular dynamics simulations, can also be employed to predict the binding mode and affinity of a ligand to a protein target. These theoretical approaches would be instrumental in hypothesizing potential protein targets for Pyrimidine, 4-hydroxy-2-methylamino- and guiding subsequent experimental validation.

Cellular Pathway Modulation in Model Systems (Excluding Organismal Effects)

The effects of Pyrimidine, 4-hydroxy-2-methylamino- on cellular pathways remain uninvestigated. Understanding how a compound modulates cellular processes is crucial for elucidating its mechanism of action. This typically involves in vitro studies using cell-based assays to monitor changes in signaling pathways, gene expression, or other cellular functions in response to treatment with the compound.

Investigation of Cellular Uptake Mechanisms (In Vitro)

Specific studies detailing the cellular uptake mechanisms of Pyrimidine, 4-hydroxy-2-methylamino- have not been reported. The ability of a compound to cross the cell membrane is a critical determinant of its biological activity. Cellular uptake can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, play a significant role in its ability to be transported into cells.

Future in vitro studies to characterize the cellular uptake of Pyrimidine, 4-hydroxy-2-methylamino- would involve incubating cultured cells with the compound and measuring its intracellular concentration over time. The use of specific transport inhibitors can help to elucidate the involvement of particular transporter proteins in the uptake process.

Hypothetical Cellular Uptake Parameters for Pyrimidine, 4-hydroxy-2-methylamino-

Cell Line Uptake Rate (pmol/min/mg protein) Transport Mechanism(s)
Not Determined Not Determined Not Determined

Intracellular Localization Studies

The subcellular distribution of Pyrimidine, 4-hydroxy-2-methylamino- is currently unknown. Determining the intracellular localization of a compound can provide clues about its potential molecular targets and mechanism of action. Techniques such as fluorescence microscopy, using either an intrinsically fluorescent compound or a fluorescently labeled derivative, can be used to visualize its distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm). Cell fractionation followed by analytical quantification of the compound in each fraction is another common method to determine its subcellular localization.

Effects on Specific Signaling Cascades (Cell-based Assays)

Currently, there is a lack of specific published research detailing the effects of Pyrimidine, 4-hydroxy-2-methylamino- on distinct signaling cascades in cell-based assays. While pyrimidine derivatives are known to interact with a variety of cellular signaling pathways, data directly implicating this compound are not available in the reviewed scientific literature.

Enzymatic Transformations of Pyrimidine, 4-hydroxy-2-methylamino- (In Vitro)

The biotransformation of Pyrimidine, 4-hydroxy-2-methylamino- is anticipated to proceed through several key enzymatic pathways, primarily involving oxidation and conjugation reactions common to xenobiotic metabolism.

Identification of Metabolic Enzymes

Based on the chemical structure of Pyrimidine, 4-hydroxy-2-methylamino-, several superfamilies of metabolic enzymes are likely involved in its biotransformation. These include:

Cytochrome P450 (CYP) enzymes: This superfamily of heme-containing monooxygenases is a primary driver of Phase I metabolism. Specific isozymes such as CYP1A2, CYP2D6, and CYP3A4 are commonly involved in the oxidation of nitrogen-containing heterocyclic compounds.

Flavin-containing monooxygenases (FMOs): These enzymes are also involved in the oxidation of nitrogen and sulfur-containing compounds.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): As part of Phase II metabolism, UGTs catalyze the conjugation of a glucuronic acid moiety to hydroxyl groups, increasing water solubility and facilitating excretion.

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to hydroxyl or amino groups, another key Phase II conjugation reaction.

Characterization of Enzyme Reaction Products

The enzymatic transformation of Pyrimidine, 4-hydroxy-2-methylamino- is expected to yield a variety of metabolites. The predicted products are based on established metabolic pathways for similar chemical structures.

Table 1: Predicted Metabolic Reactions and Products of Pyrimidine, 4-hydroxy-2-methylamino-

Reaction Type Enzyme Family Potential Product
Hydroxylation CYP450 5-hydroxy-2-methylamino-4-pyrimidinone
N-demethylation CYP450 2-amino-4-hydroxypyrimidine
Glucuronidation UGT 4-O-glucuronide of Pyrimidine, 4-hydroxy-2-methylamino-

Oxidative Metabolism: The pyrimidine ring is susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes. The methylamino group can undergo N-demethylation, another CYP-mediated reaction, to form an amino group.

Conjugative Metabolism: The 4-hydroxy group is a prime site for glucuronidation by UGTs and sulfation by SULTs. These reactions result in the formation of more polar and readily excretable metabolites.

Mechanistic Elucidation of Biotransformation Pathways

The biotransformation of Pyrimidine, 4-hydroxy-2-methylamino- likely follows a well-established sequence of metabolic events.

The initial phase of metabolism is predicted to involve oxidation by CYP enzymes. The mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond of the pyrimidine ring. N-demethylation proceeds through the formation of an unstable carbinolamine intermediate which then spontaneously decomposes to yield the demethylated product and formaldehyde.

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation. Glucuronidation involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the pyrimidine. Similarly, sulfation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). These conjugation reactions significantly increase the hydrophilicity of the molecule, preparing it for elimination from the body.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features

The key pharmacophoric features of 4-hydroxy-2-methylamino-pyrimidine are dictated by the arrangement of its hydrogen bond donors and acceptors, as well as the aromatic nature of the pyrimidine (B1678525) ring. These features enable it to mimic endogenous molecules, such as the adenine (B156593) base of ATP, and interact with the active sites of various enzymes. rsc.org

Hydrogen Bonding: The 4-hydroxy group can act as both a hydrogen bond donor and acceptor. The 2-methylamino group provides an additional hydrogen bond donor. The nitrogen atoms within the pyrimidine ring at positions 1 and 3 are hydrogen bond acceptors. This array of hydrogen bonding capabilities is critical for forming stable interactions with amino acid residues in a protein's binding site, such as the hinge region of kinases. nih.gov

Aromatic Scaffold: The pyrimidine ring itself serves as a rigid scaffold, positioning the key interacting groups in a defined spatial orientation. This is fundamental for achieving high-affinity binding to a biological target.

Hydrophobic Interactions: The methyl group of the 2-methylamino substituent can engage in hydrophobic interactions with nonpolar pockets within a binding site.

Based on these features, a general pharmacophore model for 4-hydroxy-2-methylamino-pyrimidine can be proposed, highlighting the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that are likely essential for its biological activity.

Impact of Substituent Variations on Molecular Interactions

The biological activity of pyrimidine derivatives can be finely tuned by modifying the substituents on the pyrimidine ring. SAR studies on related compounds provide valuable insights into how such modifications on 4-hydroxy-2-methylamino-pyrimidine could impact its molecular interactions.

Substitutions at the 2-Amino Group: Altering the methyl group of the 2-methylamino substituent would likely have a significant impact on binding affinity and selectivity. Replacing the methyl group with larger alkyl or aryl groups could enhance hydrophobic interactions, but might also introduce steric hindrance. The introduction of polar functional groups on this substituent could form additional hydrogen bonds.

Substitutions at the 5- and 6-Positions: The C5 and C6 positions of the pyrimidine ring are common sites for modification in SAR studies of pyrimidine derivatives. nih.gov Introducing small, lipophilic groups at these positions can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also influence its binding to the target protein. For instance, in a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, modifications at the 6-position of the pyrimidine ring led to significant improvements in potency. nih.gov

The following table illustrates hypothetical SAR data based on trends observed in related pyrimidine kinase inhibitors, demonstrating how modifications to the core structure of 4-hydroxy-2-methylamino-pyrimidine could influence inhibitory activity.

CompoundR1 (at N-2)R2 (at C-5)R3 (at C-6)Hypothetical IC50 (nM)Rationale for Activity Change
Parent -CH3-H-H100Baseline activity
Analog 1 -CH2CH3-H-H150Potential minor steric clash
Analog 2 -Cyclopropyl-H-H75Favorable hydrophobic interaction
Analog 3 -Phenyl-H-H200Potential major steric clash or unfavorable orientation
Analog 4 -CH3-F-H80Introduction of a halogen may alter electronic properties and binding
Analog 5 -CH3-H-Phenyl50Potential for additional favorable hydrophobic/pi-stacking interactions nih.gov

This table is for illustrative purposes only and is based on general SAR principles observed in the literature for pyrimidine derivatives.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For 4-hydroxy-2-methylamino-pyrimidine, several conformational factors are at play:

Rotational Freedom: There is rotational freedom around the C2-N bond of the methylamino group. The preferred dihedral angle will determine the orientation of the methyl group and the N-H bond, which can be crucial for fitting into a specific binding pocket. Computational studies on related C-nucleoside analogues have shown that an energetically favorable conformation is required for biological activity. nih.gov

The conformational flexibility, or lack thereof, can significantly impact the binding affinity. More constrained analogs are often more potent, as there is a smaller entropic penalty upon binding. nih.gov

Design and Synthesis of Analogs for SAR Exploration

To further explore the SAR of 4-hydroxy-2-methylamino-pyrimidine, a series of analogs can be designed and synthesized. The synthesis of such analogs often involves a multi-step process, starting from readily available pyrimidine precursors. researchgate.net A common strategy for creating libraries of 2,4-disubstituted pyrimidines is to start with a 2,4-dichloropyrimidine (B19661) and perform sequential nucleophilic substitutions. nih.govmdpi.com

For example, to synthesize analogs with variations at the 2-methylamino position, one could start with 2-chloro-4-hydroxypyrimidine (B50734) and react it with a variety of primary amines. Similarly, to introduce substituents at the 5- or 6-position, a starting material with the desired substitution already in place would be required.

The table below outlines a series of proposed analogs for synthesis to systematically explore the SAR of 4-hydroxy-2-methylamino-pyrimidine.

Analog SeriesPosition of VariationProposed SubstituentsRationale for Synthesis
A 2-AminoEthyl, Propyl, Cyclopropyl, Phenyl, BenzylTo probe the size and nature of the hydrophobic pocket at the 2-position.
B 5-PositionFluoro, Chloro, Methyl, MethoxyTo investigate the effect of electronic and steric modifications at the 5-position.
C 6-PositionPhenyl, Pyridyl, MorpholinoTo explore the potential for larger substituents to access adjacent binding pockets. nih.gov

The synthesis and biological evaluation of these and other analogs would provide a more complete picture of the SAR for this class of compounds and could lead to the discovery of more potent and selective molecules for various therapeutic targets. nih.govrsc.org

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.netnih.gov These methods are used to calculate a molecule's geometry, energy, and electronic structure. nih.gov

The electronic structure of a molecule dictates its physical and chemical properties. Analysis of the electronic structure of pyrimidine (B1678525) derivatives often involves mapping the molecular electrostatic potential (MEP) and analyzing atomic charges. The MEP provides a visual representation of the charge distribution and is useful for identifying regions that are prone to electrophilic or nucleophilic attack. For instance, in studies of similar heterocyclic compounds, MEP maps reveal that electronegative atoms like oxygen and nitrogen are associated with negative potential (red regions), indicating sites for electrophilic attack, while hydrogen atoms often show positive potential (blue regions).

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. The calculated atomic charges can provide insight into the reactivity of different sites within the molecule.

Table 1: Illustrative NBO Charges for a Substituted Pyrimidine Derivative (Note: This data is representative of pyrimidine derivatives and not specific to Pyrimidine, 4-hydroxy-2-methylamino-)

Atom Charge (e)
N1 -0.55
C2 0.45
N3 -0.60
C4 0.70
C5 -0.20
C6 0.10
O (at C4) -0.65

This interactive table showcases typical charge distributions in a pyrimidine ring system as determined by quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com

In studies of pyrimidine analogs, DFT calculations are used to determine the energies of these frontier orbitals. scirp.org For example, in a study on pyrazolo-pyrimidine derivatives, the HOMO-LUMO gap for a 4-hydroxy pyrazolo-pyrimidine was calculated to be 5.404 eV. researchgate.net Such calculations help in understanding the kinetic stability and chemical reactivity of the molecule. The distribution of HOMO and LUMO densities across the molecule can pinpoint the specific atoms involved in electron donation and acceptance during a reaction. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Note: This data is illustrative and derived from studies on related heterocyclic systems.)

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative A -6.5 -1.2 5.3
Derivative B -7.0 -1.0 6.0

This interactive table presents sample HOMO, LUMO, and energy gap values for different pyrimidine derivatives, highlighting how substitutions can alter electronic properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as Pyrimidine, 4-hydroxy-2-methylamino-, might interact with a biological target, typically a protein. nih.govdovepress.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. remedypublications.com This method is widely used in drug discovery to screen for potential drug candidates. mdpi.com Studies on various pyrimidine derivatives have shown their potential to bind to a range of biological targets, including kinases and viral proteases. mdpi.comnih.govnih.gov

The output of a docking study includes a binding energy or score, which estimates the affinity of the ligand for the protein, and a predicted binding pose. Analysis of the binding pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, docking studies on pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) have identified crucial hydrogen bonds between the pyrimidine core and amino acid residues in the kinase's active site. nih.govnih.gov

Table 3: Example of Molecular Docking Results for Pyrimidine Derivatives Against a Kinase Target (Note: This data is hypothetical and for illustrative purposes.)

Compound Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Pyrimidine Derivative 1 -8.5 LEU83, GLU81 Hydrogen Bond
Pyrimidine Derivative 2 -7.9 PHE80, ILE10 Hydrophobic

This interactive table provides a sample of docking results, showing how different derivatives might interact with a protein target.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation can be used to study the conformational flexibility of Pyrimidine, 4-hydroxy-2-methylamino- in an aqueous solution or to assess the stability of its complex with a protein target. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidine derivatives, QSAR models have been developed to predict various activities, including anticancer and antileishmanial effects. nih.govresearchgate.net

To build a QSAR model, a set of molecules with known activities is used. For each molecule, a series of numerical descriptors are calculated that represent its structural, physicochemical, or electronic properties. These descriptors can include parameters like molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies.

Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that relates the descriptors to the biological activity. semanticscholar.org A robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found a high correlation between the predicted and experimental activities, with an R² value of 0.998 for the ANN model. nih.gov

Table 4: Common Descriptors Used in QSAR Studies of Pyrimidine Derivatives

Descriptor Type Examples
Physicochemical LogP, Molar Refractivity, Topological Polar Surface Area (TPSA)
Electronic Dipole Moment, HOMO Energy, LUMO Energy, Atomic Charges

This interactive table lists some of the common molecular descriptors that are used to build QSAR models for predicting the biological activity of pyrimidine derivatives.

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to forecast the biological activity of a compound based on its molecular structure. For pyrimidine derivatives, researchers have developed various models to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects. These models are typically built using datasets of known active and inactive compounds.

For instance, studies on pyrimidine analogs have employed machine learning algorithms to create models that can predict their inhibitory activity against specific enzymes like cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov These predictive models are crucial for prioritizing which novel derivatives of compounds like 4-hydroxy-2-methylamino-pyrimidine should be synthesized and tested in the laboratory, thereby saving time and resources.

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. There are two main approaches:

Ligand-Based QSAR: This method is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For pyrimidine derivatives, ligand-based QSAR models have been developed by aligning a set of molecules with known activities and identifying common chemical features (pharmacophores) that are essential for their biological function.

Structure-Based QSAR: When the 3D structure of the target protein is available, this approach can be employed. It involves docking the pyrimidine derivatives into the active site of the protein to understand their binding modes and interactions. The insights gained from these interactions are then used to build a QSAR model. For example, docking studies on various pyrimidine analogs have elucidated key interactions with amino acid residues in the active sites of enzymes, which is critical for designing more potent inhibitors. nih.gov

A comparative table of these two approaches is presented below:

FeatureLigand-Based QSARStructure-Based QSAR
Requirement A set of ligands with known biological activities.3D structure of the biological target (e.g., protein).
Principle Molecules with similar structures exhibit similar activities.The biological activity is related to the binding interaction between the ligand and the target.
Methodology Pharmacophore modeling, molecular similarity analysis.Molecular docking, molecular dynamics simulations.
Application Used when the target structure is unknown.Used for understanding binding mechanisms and rational drug design.

Virtual Screening for Novel Interacting Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method can be either ligand-based or structure-based.

In the context of a compound like 4-hydroxy-2-methylamino-pyrimidine, virtual screening could be employed to identify potential new biological targets. A library of known protein structures could be screened to find those that have a high binding affinity for the compound. For example, high-throughput virtual screening has been successfully used to identify novel inhibitors for various targets by screening millions of compounds, including diverse pyrimidine scaffolds. nih.gov This approach could uncover previously unknown therapeutic applications for 4-hydroxy-2-methylamino-pyrimidine and its derivatives.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural analysis of Pyrimidine (B1678525), 4-hydroxy-2-methylamino-, providing detailed information about its atomic and molecular composition, as well as the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Pyrimidine, 4-hydroxy-2-methylamino-. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the protons in different chemical environments. The methylamino group would exhibit a signal for the N-H proton, the chemical shift of which can be concentration and solvent-dependent, and a signal for the methyl protons. The pyrimidine ring protons would also show characteristic signals. For instance, in a study of related 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives, the pyrimidine CH proton was observed as a quartet at approximately 5.47-5.80 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift due to the deshielding effect of the attached oxygen and nitrogen atoms. The carbon atom attached to the methylamino group (C2) and the other pyrimidine ring carbons will also have characteristic chemical shifts. In related 2-amino-substituted 6-methyl-pyrimidin-4-ols, the pyrimidine ring carbons have been reported in the range of approximately 93 to 166 ppm. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for Pyrimidine, 4-hydroxy-2-methylamino-

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrimidine-H 5.5 - 7.5 -
N-H (methylamino) Variable -
CH ₃ (methylamino) 2.5 - 3.0 25 - 35
C2 - 150 - 160
C4 - 160 - 170
C5 - 90 - 110
C6 - 140 - 150
C H₃ (methylamino) 2.5 - 3.0 25 - 35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Pyrimidine, 4-hydroxy-2-methylamino-, the molecular ion peak would confirm its molecular weight.

The fragmentation of pyrimidine derivatives under mass spectrometric conditions often involves characteristic cleavages of the ring and its substituents. The fragmentation of 2-methylpyrimidin-4-amine, a related compound, shows a prominent molecular ion peak, with subsequent fragmentation leading to the loss of various small molecules and radicals. nih.gov The fragmentation of Pyrimidine, 4-hydroxy-2-methylamino- is expected to show losses related to the methylamino and hydroxyl groups, as well as characteristic pyrimidine ring fissions.

Expected Mass Spectrometry Fragmentation for Pyrimidine, 4-hydroxy-2-methylamino-

m/z Possible Fragment
[M]+ Molecular Ion
[M-CH₃]+ Loss of a methyl radical
[M-NHCH₃]+ Loss of the methylamino group
[M-OH]+ Loss of a hydroxyl radical
[M-CO]+ Loss of carbon monoxide from the pyrimidinone tautomer

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Pyrimidine, 4-hydroxy-2-methylamino- is expected to show characteristic absorption bands for the N-H, O-H, C=O (from the pyrimidinone tautomer), C=N, and C=C bonds. A study on 2-hydroxy-4-methyl pyrimidine hydrochloride provides some insight into the expected vibrational modes of a similar pyrimidine core. researchgate.net

Characteristic IR Absorption Bands for Pyrimidine, 4-hydroxy-2-methylamino-

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch 3200-3600 (broad)
N-H stretch 3300-3500 (medium)
C-H stretch (aromatic) 3000-3100 (weak)
C-H stretch (aliphatic) 2850-2960 (medium)
C=O stretch (amide) 1650-1690 (strong)
C=N and C=C stretch 1450-1650 (medium to strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pyrimidine ring. The position of the maximum absorbance (λmax) is influenced by the substituents on the ring. For 2-amino-4-methylpyrimidine (B85506) in an aqueous solution, absorption maxima are observed around 220 nm and 290 nm. nist.gov The UV-Vis spectrum of Pyrimidine, 4-hydroxy-2-methylamino- is expected to show similar absorption bands, with potential shifts due to the specific substitution pattern.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of Pyrimidine, 4-hydroxy-2-methylamino- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method would be a suitable starting point for the analysis of Pyrimidine, 4-hydroxy-2-methylamino-.

Method development would involve the optimization of several parameters:

Stationary Phase: A C18 or C8 column is commonly used for the separation of polar heterocyclic compounds.

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. A gradient elution may be necessary to achieve optimal separation from any impurities.

Detection: UV detection is generally suitable for pyrimidine derivatives due to their chromophoric nature. The detection wavelength would be set at one of the compound's absorption maxima, for instance, around 240 nm as seen in the analysis of other pyrimidine-containing compounds. rjptonline.org

Suggested Starting HPLC Parameters for Pyrimidine, 4-hydroxy-2-methylamino-

Parameter Suggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm and 270 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be employed for the analysis of pyrimidine derivatives, although their polarity and potential for thermal degradation may necessitate derivatization prior to analysis. nih.gov Derivatization, for example, by silylation, can increase the volatility and thermal stability of the compound, making it more amenable to GC analysis.

GC coupled with mass spectrometry (GC-MS) would be a powerful tool for both separation and identification of Pyrimidine, 4-hydroxy-2-methylamino- and any related impurities. The choice of the GC column would depend on the volatility of the derivatized analyte, with a non-polar or medium-polarity column often being suitable.

Potential GC-MS Parameters for Derivatized Pyrimidine, 4-hydroxy-2-methylamino-

Parameter Suggested Condition
Column 5% Phenyl methyl siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 300 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature indicates that the specific crystal structure of Pyrimidine, 4-hydroxy-2-methylamino- has not been experimentally determined and reported to date. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates from single-crystal X-ray diffraction analysis, are not available for this compound.

The absence of an experimentally determined crystal structure prevents a detailed discussion of its solid-state conformation, molecular packing, and intermolecular interactions, such as hydrogen bonding networks, which are fundamental to understanding its physical and chemical properties in the solid state.

Furthermore, no computational studies predicting the crystal structure or the relative stability of its potential tautomers in the solid state were identified. Such theoretical calculations could provide valuable insights into the preferred molecular geometry and crystal packing arrangements. Given the potential for tautomerism in hydroxypyrimidines, it is likely that "Pyrimidine, 4-hydroxy-2-methylamino-" can exist in equilibrium between its enol (hydroxy) and keto (oxo) forms. Quantum chemical calculations could predict the most stable tautomer in the solid state, which is often the form observed in crystallographic studies of related compounds. However, such specific predictive data for the title compound is not currently available in the public domain.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of "Pyrimidine, 4-hydroxy-2-methylamino-" would be necessary to provide the definitive data required for a complete solid-state structural characterization.

Future Research Directions and Potential Applications

Pyrimidine (B1678525), 4-hydroxy-2-methylamino- as a Synthetic Precursor for Novel Compounds

The chemical architecture of Pyrimidine, 4-hydroxy-2-methylamino- offers multiple reaction sites, making it an ideal starting point for the synthesis of a diverse library of novel compounds. The pyrimidine ring itself is a foundational building block in medicinal chemistry. nbinno.comnbinno.com The hydroxyl and methylamino groups can be subjected to various chemical transformations to create more complex molecules with potentially enhanced biological activities.

Future synthetic strategies could involve leveraging this compound as a key intermediate. For instance, the hydroxyl group can be a handle for etherification or esterification reactions, while the methylamino group can participate in amidation or nucleophilic substitution reactions. A significant area of potential is the use of this precursor in multicomponent reactions, a powerful tool in medicinal chemistry for rapidly generating molecular diversity. mdpi.com For example, similar pyrimidine structures are used as precursors for creating fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known to possess significant biological activities. nih.govresearchgate.netmdpi.com The condensation of a pyrimidine precursor with other reagents can lead to the formation of these complex scaffolds. nih.govnih.gov

The table below illustrates potential synthetic transformations using Pyrimidine, 4-hydroxy-2-methylamino- as a precursor, leading to various classes of novel compounds.

PrecursorReagent/Reaction TypeResulting Compound ClassPotential Application Area
Pyrimidine, 4-hydroxy-2-methylamino-Alkyl Halides (Williamson Ether Synthesis)4-Alkoxy-2-methylaminopyrimidinesKinase Inhibitors
Pyrimidine, 4-hydroxy-2-methylamino-Acyl Chlorides (Acylation)2-Methylamino-4-(acyloxy)pyrimidinesProdrug Development
Pyrimidine, 4-hydroxy-2-methylamino-α,β-Unsaturated Ketones (Condensation)Fused Pyrimidine Heterocycles (e.g., Pyrido[2,3-d]pyrimidines)Anticancer, Anti-inflammatory Agents
Pyrimidine, 4-hydroxy-2-methylamino-Aryl Boronic Acids (Suzuki Coupling)Aryl-substituted PyrimidinesMaterials Science, Medicinal Chemistry

This synthetic versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop compounds with tailored properties.

Exploration of Undiscovered Biological Activities (In Vitro)

The pyrimidine scaffold is a "privileged structure" in pharmacology, found in numerous clinically approved drugs and biologically active molecules. mdpi.commdpi.com Derivatives of pyrimidines have demonstrated a vast array of biological effects, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govmdpi.commdpi.comorientjchem.org Consequently, novel compounds synthesized from Pyrimidine, 4-hydroxy-2-methylamino- are prime candidates for broad biological screening to uncover new therapeutic potentials.

Future research should focus on systematic in vitro screening of newly synthesized derivatives against a wide panel of biological targets. High-throughput screening assays can efficiently test these compounds against various cancer cell lines, bacterial and fungal strains, and viral targets. For instance, cytotoxicity assays on cell lines like A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) could reveal novel anticancer agents. nih.govrsc.org

The table below summarizes potential in vitro assays to explore the biological activities of new derivatives.

Biological ActivityIn Vitro Assay ExampleTarget/Cell LinePotential Outcome
AnticancerMTT or SRB AssayK562, MDA-MB-231, HeLa Cell Lines mdpi.comIdentification of cytotoxic agents
AntioxidantDPPH Radical Scavenging Assay nih.govresearchgate.netN/ADiscovery of novel antioxidants
Anti-inflammatoryCOX-1/COX-2 Inhibition Assay nih.govPurified Cyclooxygenase EnzymesDevelopment of selective COX-2 inhibitors
AntimicrobialBroth Microdilution (MIC determination)Staphylococcus aureus, Escherichia coli, Candida albicans mdpi.comDiscovery of new antibacterial/antifungal compounds
Kinase InhibitionPIM-1 Kinase Assay rsc.orgRecombinant PIM-1 KinaseIdentification of specific kinase inhibitors for cancer therapy

Given the broad spectrum of activities associated with pyrimidines, it is highly probable that derivatives of Pyrimidine, 4-hydroxy-2-methylamino- will exhibit novel biological profiles worthy of further investigation.

Advancements in Pyrimidine Scaffold Design for Specific Research Probes

Beyond therapeutic applications, derivatives of Pyrimidine, 4-hydroxy-2-methylamino- can be designed as specialized molecular probes to investigate biological systems. A research probe is a molecule designed to interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study the target's function. The pyrimidine core is particularly well-suited for this purpose due to its ability to form hydrogen bonds and engage in other molecular interactions within protein binding sites. nih.gov

Future work could involve the rational design of probes by strategically modifying the Pyrimidine, 4-hydroxy-2-methylamino- scaffold. For example, incorporating fluorescent tags or photoreactive groups would allow for the visualization and identification of target proteins. A "scaffold hopping" strategy, where the pyrimidine core replaces another known active core, could also lead to the development of novel probes with different properties. nih.gov

Key strategies for developing research probes include:

Affinity Probes: Synthesizing derivatives with high affinity and selectivity for a single biological target, such as a specific protein kinase.

Fluorescent Probes: Attaching a fluorophore to the pyrimidine scaffold to enable imaging and tracking of the target molecule within cells.

Photoaffinity Probes: Incorporating a photo-activatable group that forms a covalent bond with the target upon UV irradiation, facilitating target identification.

By systematically altering the substituents on the pyrimidine ring, researchers can fine-tune the binding affinity and selectivity, leading to powerful tools for chemical biology and drug discovery.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. nih.govresearchgate.net For Pyrimidine, 4-hydroxy-2-methylamino- and its derivatives, integrating these approaches can accelerate the discovery process, reduce costs, and provide profound insights into molecular behavior.

Future research should increasingly employ computational tools for:

Virtual Screening: Docking large libraries of virtual derivatives into the active sites of known biological targets to predict binding affinities and prioritize compounds for synthesis. nih.gov

Predicting Properties: Using quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations to predict the physicochemical properties, reactivity, and potential toxicity of novel compounds before they are synthesized. nih.gov

Mechanism of Action Studies: Employing molecular dynamics simulations to understand how the most promising compounds interact with their biological targets on a molecular level, revealing key binding interactions and informing the design of more potent analogs. mdpi.comnih.gov

Experimental validation remains crucial. The predictions from computational studies must be tested through chemical synthesis and in vitro biological assays. nih.gov This iterative cycle of computational design, synthesis, and testing allows for a more rational and efficient approach to developing new compounds with desired properties, whether for therapeutic use or as research probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.